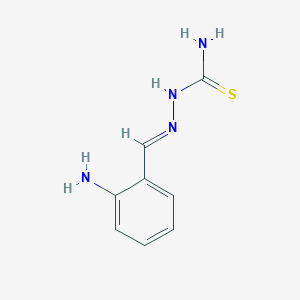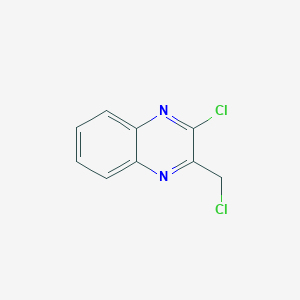
2-Chloro-3-(chloromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(chloromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules
Métodos De Preparación
The synthesis of 2-Chloro-3-(chloromethyl)quinoxaline typically involves the reaction of o-phenylenediamine with ethyl pyruvate in the presence of phosphorus oxychloride (POCl3). This reaction yields 2-chloro-3-methylquinoxaline, which is then further chlorinated to obtain this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Chloro-3-(chloromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-3-(chloromethyl)quinoxaline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(chloromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
2-Chloro-3-(chloromethyl)quinoxaline can be compared with other quinoxaline derivatives, such as 2-chloro-3-methylquinoxaline and 2-chloroquinoxaline . These compounds share similar structural features but differ in their reactivity and biological activities. The presence of the chloromethyl group in this compound makes it unique and potentially more versatile in various applications.
Similar Compounds
- 2-Chloro-3-methylquinoxaline
- 2-Chloroquinoxaline
- 2,3-Dichloroquinoxaline
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in the synthesis of complex molecules and a promising candidate for further research and development.
Propiedades
Número CAS |
32601-87-9 |
|---|---|
Fórmula molecular |
C9H6Cl2N2 |
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
2-chloro-3-(chloromethyl)quinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,5H2 |
Clave InChI |
VZYXTUCEDLPIMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


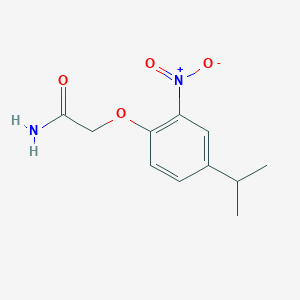
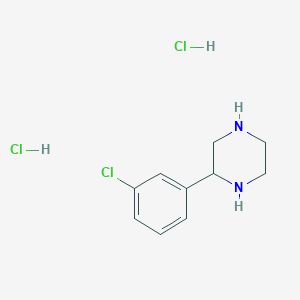
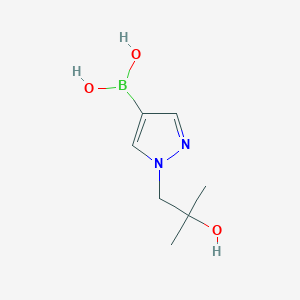
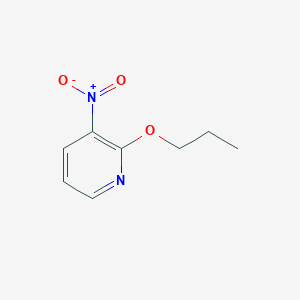
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)

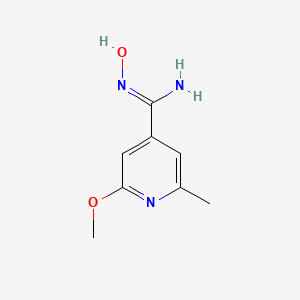
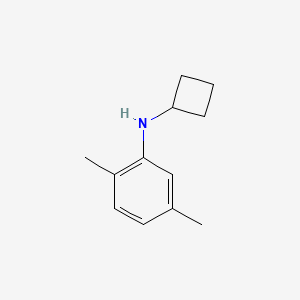
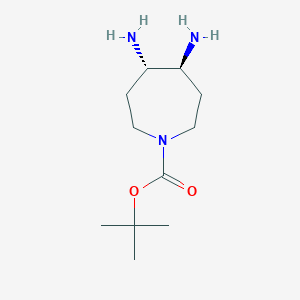
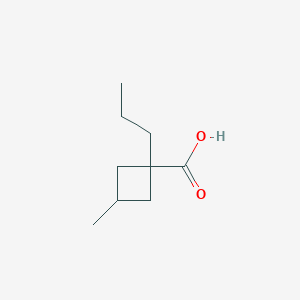
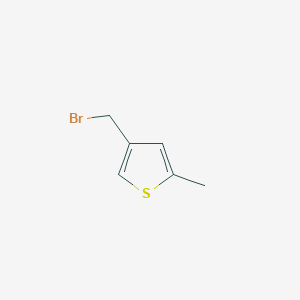
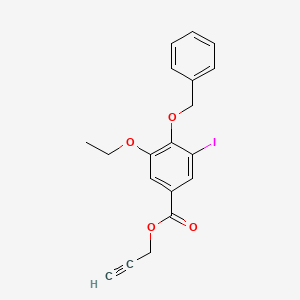
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
